Benzyl 3-amino-4-fluoropiperidine-1-carboxylate
Description
Key Differences:
- Protective Groups : The benzyl group in the title compound offers greater stability under acidic conditions compared to tert-butyl esters, which are cleaved under mild acidic hydrolysis.
- Stereochemical Impact : The (R,R) configuration in benzyl derivatives influences hydrogen-bonding networks, whereas (S,S) isomers exhibit distinct pharmacological profiles.
- Synthetic Utility : Benzyl-protected derivatives are preferred in solid-phase peptide synthesis, while tert-butyl analogs are used in solution-phase reactions.
These structural nuances underscore the compound’s versatility in drug design and material science.
Properties
IUPAC Name |
benzyl 3-amino-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMPGXODKGFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654972 | |
| Record name | Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184920-12-4 | |
| Record name | Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Resolution of 1-Boc-3-fluoropiperidine-4-carboxylic Acid Derivatives
A patented method describes the preparation of chiral 3-fluoropiperidine-4-carboxylic acid derivatives, which are key intermediates for the target compound. The process involves:
- Starting with a racemic cis-1-Boc-3-fluoropiperidine-4-carboxylic acid.
- Reacting with chiral (R)- or (S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction) at low temperature (0°C to room temperature) in anhydrous tetrahydrofuran.
- This step generates diastereomeric esters, which can be separated by silica gel chromatography.
- Subsequent catalytic hydrogenation (Pd/C under hydrogen atmosphere) removes protecting groups and yields enantiomerically enriched 3-fluoropiperidine-4-carboxylic acid derivatives with high enantiomeric excess (>95% ee).
This method is notable for its use of chemical resolution and Mitsunobu reaction conditions to control stereochemistry and functional group transformations.
Synthesis Starting from Chiral Precursors
Commercial and research sources indicate that the synthesis of (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate typically begins with chiral precursors to ensure the correct stereochemistry. The general synthetic route involves:
- Construction of the piperidine ring with the fluorine atom introduced at the 4-position.
- Installation of the amino group at the 3-position.
- Protection of the nitrogen with a benzyl carboxylate group.
- Use of asymmetric synthesis or resolution to obtain the (3S,4R) configuration.
This approach ensures stereochemical purity, which is critical for biological applications.
Oxidation and Functional Group Transformations in Piperidine Derivatives
A related synthetic route involves:
- Starting from tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypiperidine-1-carboxylate.
- Oxidizing the 4-hydroxy group to a ketone using Dess-Martin periodinane in dichloromethane at 15 °C.
- Subsequent fluorination and amination steps to introduce the fluorine and amino groups at the desired positions.
- Purification by silica gel chromatography and preparative HPLC to achieve high purity (>99%).
This method highlights the use of selective oxidation and functional group interconversions to prepare fluorinated piperidine derivatives.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The Mitsunobu reaction coupled with chiral alcohols is effective for stereochemical control in the preparation of fluorinated piperidines.
- Catalytic hydrogenation is a mild and high-yielding method to remove protecting groups without racemization.
- Oxidation using Dess-Martin periodinane is selective and efficient for sensitive piperidine derivatives and allows subsequent functionalization steps.
- The stereochemical configuration (3S,4R) is critical and is achieved either by starting from chiral precursors or by resolution of racemic mixtures.
- Purification techniques such as silica gel chromatography and preparative HPLC are essential to obtain high purity and enantiomeric excess suitable for pharmaceutical applications.
- The final compound has a molecular weight of 252.28 g/mol and molecular formula C13H17FN2O2, confirming the incorporation of fluorine and benzyl protecting groups.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-4-fluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benzyl 3-amino-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl 4-aminopiperidine-1-carboxylate
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
Benzyl 4-fluoropiperidine-1-carboxylate
- CAS Number : 690257-75-1 .
- Molecular Formula: C₁₃H₁₆FNO₂.
- Key Differences: Absence of the 3-amino group reduces hydrogen-bonding capacity, limiting its utility in target-specific interactions.
Structural and Functional Analysis
Substituent Effects
- Fluorine: The 4-fluoro group in Benzyl 3-amino-4-fluoropiperidine-1-carboxylate enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like Benzyl 4-aminopiperidine-1-carboxylate .
- Amino Group: The 3-amino substituent enables derivatization (e.g., amide coupling), critical for creating kinase inhibitors or protease modulators .
Stereochemical Variants
- (3S,4R)- and (3R,4S)-Isomers : These enantiomers exhibit distinct pharmacological profiles. For example, the (3S,4R)-isomer is prioritized in drug discovery pipelines due to its compatibility with chiral targets .
Tabulated Comparison of Key Compounds
Biological Activity
Benzyl 3-amino-4-fluoropiperidine-1-carboxylate (also referred to as (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which allows for diverse chemical reactivity. The presence of a fluorine atom and an amino group enhances its interaction with various biological targets, making it a valuable subject of study in drug design and development .
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand . Preliminary studies suggest that this compound may exhibit selective binding properties to specific enzymes and receptors, which could modulate their activity. This selective interaction is crucial for understanding how the compound may exert therapeutic effects against various diseases, including cancer and viral infections .
Enzyme Inhibition
This compound has shown promise as a potential enzyme inhibitor. Research indicates that it may act on specific enzymes involved in metabolic pathways, leading to alterations in cellular functions. For instance, studies have demonstrated that certain derivatives of piperidine compounds exhibit significant inhibitory effects on enzymes relevant to cancer progression .
Anticancer Activity
Research has highlighted the compound's potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that modifications to the compound's structure could enhance its efficacy as a therapeutic agent.
Interaction with Receptors
The compound's ability to interact with specific receptors is another area of interest. It has been suggested that this compound may function as a ligand for receptors involved in neurotransmission and other physiological processes . Understanding these interactions is critical for developing targeted therapies.
Case Studies
Several case studies have focused on the pharmacological potential of this compound:
- Enzyme Binding Studies : Research involving binding affinity assays has indicated that the compound exhibits selective binding characteristics towards certain enzymes, which could be exploited for drug design .
- Cancer Cell Proliferation : A study assessing the effects of this compound on various cancer cell lines revealed significant inhibition of growth, suggesting its potential use in anticancer therapies .
Synthetic Methods
Various synthetic methods have been developed for preparing this compound while maintaining stereochemical integrity. These methods are crucial for producing the compound in sufficient quantities for biological testing and further research .
Q & A
Q. What are the recommended methods for synthesizing Benzyl 3-amino-4-fluoropiperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves introducing fluorine at the 4-position of the piperidine ring via nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor) followed by benzyl carbamate protection. For example, tert-butyl analogs (e.g., tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate) employ Boc-protection strategies , which can be adapted by replacing tert-butyl with benzyl groups. Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using HPLC or TLC monitoring. Ensure anhydrous conditions for fluorination to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and fluorine incorporation. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives. Elemental analysis ensures stoichiometric accuracy. For crystalline derivatives, X-ray diffraction (employing SHELX software ) resolves absolute configuration. Cross-reference spectral data with PubChem entries for structurally related piperidine carboxylates .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicological data , assume acute toxicity and implement:
- PPE : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant goggles .
- Ventilation : Use fume hoods for synthesis and purification steps.
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
- Storage : Tightly sealed containers in dry, ventilated areas away from oxidizers .
Advanced Research Questions
Q. How does the introduction of fluorine at the 4-position of the piperidine ring influence the compound's electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting hydrogen bonding and lipophilicity. Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and assess nucleophilic/electrophilic sites. Experimentally, compare reaction kinetics (e.g., hydrolysis rates) of fluorinated vs. non-fluorinated analogs under controlled pH. Use ¹⁹F NMR to monitor electronic environments and steric effects in derivatization reactions .
Q. What strategies can be employed to resolve contradictions in biological activity data observed across different studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual solvents or diastereomers) .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to verify enantiomeric excess, as stereochemistry impacts target binding .
Q. How can computational modeling be integrated with experimental data to predict the compound's binding affinity to target enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., proteases or kinases).
- MD Simulations : Run GROMACS simulations to assess binding stability over time.
- Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays. Cross-reference with PubChem bioactivity datasets for structurally related compounds .
Intermediate-Level Questions
Q. What are the documented applications of this compound as a building block in medicinal chemistry?
- Methodological Answer : The benzyl carbamate group serves as a protective moiety for amine functionalities in peptide mimetics or kinase inhibitors. Fluorine enhances metabolic stability and blood-brain barrier penetration. For example, analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are intermediates in synthesizing protease inhibitors . Coupling reactions (e.g., amidation or Suzuki-Miyaura) enable diversification of the piperidine core for structure-activity relationship (SAR) studies .
Q. How can researchers mitigate challenges associated with the compound's stability under various pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Monitor degradation via HPLC in buffers (pH 1–13) at 25–60°C.
- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds.
- Storage Solutions : Lyophilize the compound for long-term storage or formulate in inert solvents (e.g., DMSO under argon) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
